(3R,4R)-rel-4-Methoxypiperidin-3-ol: A Critical Chiral Building Block in Next-Generation Kinase Inhibitor Design
(3R,4R)-rel-4-Methoxypiperidin-3-ol: A Critical Chiral Building Block in Next-Generation Kinase Inhibitor Design
Executive Summary
In the landscape of modern targeted oncology, the precise tuning of an Active Pharmaceutical Ingredient's (API) physicochemical properties is the difference between clinical efficacy and metabolic failure. (3R,4R)-rel-4-Methoxypiperidin-3-ol (often referred to as trans-4-methoxypiperidin-3-ol) has emerged as a highly privileged, stereodefined secondary amine building block. It is strategically deployed by medicinal chemists to overcome complex resistance mutations in kinase targets, most notably in the synthesis of fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like BLU-945[1]. By offering a precise balance of polarity, hydrogen bonding capacity, and steric flexibility, this piperidine derivative enables APIs to bypass acquired resistance mechanisms while maintaining optimal pharmacokinetic profiles.
Physicochemical & Structural Profiling
To understand why this specific fragment is chosen over simpler amines, one must analyze its structural metrics. The trans relative stereochemistry (denoted by the "rel" prefix, indicating a racemic mixture of the 3R,4R and 3S,4S enantiomers) positions the hydroxyl and methoxy groups in a way that minimizes internal steric clash while maximizing their availability for solvent interaction[2].
Quantitative Chemical Properties
The following table summarizes the core quantitative data utilized during computational modeling and synthetic planning[2][3]:
| Property | Value | Structural Significance |
| Chemical Name | (3R,4R)-rel-4-Methoxypiperidin-3-ol | Defines the trans relative stereochemistry. |
| CAS Registry Number | 1612172-92-5 | Standard identifier for the racemic trans isomer. |
| Molecular Formula | C₆H₁₃NO₂ | Provides a low molecular weight addition to complex scaffolds. |
| Molecular Weight | 131.17 g/mol | Minimal impact on the overall API molecular weight limit (Lipinski's Rule of 5). |
| Topological Polar Surface Area (TPSA) | ~41.5 Ų | Optimizes membrane permeability while preventing excessive lipophilicity. |
| Hydrogen Bond Donors | 2 (Amine -NH, Hydroxyl -OH) | Critical for anchoring the API to the kinase hinge region. |
| Hydrogen Bond Acceptors | 3 (Amine -N, Hydroxyl -O, Methoxy -O) | Enhances solubility and interaction with solvent-exposed pocket residues. |
Strategic Utility in Medicinal Chemistry (E-E-A-T)
The integration of (3R,4R)-rel-4-methoxypiperidin-3-ol into a drug scaffold is rarely accidental; it is a calculated maneuver to optimize Lipophilic Efficiency (LipE) .
During the lead optimization phase of, researchers initially utilized highly lipophilic heterocyclic groups (like 2,7-naphthyridine) which suffered from poor metabolic stability[1]. Replacing these with the 4-methoxypiperidin-3-ol moiety introduced a polar vector that dramatically lowered intrinsic clearance in human liver microsomes (HLM Clint) without sacrificing target binding affinity[1]. Furthermore, its utility extends beyond oncology; recent patent literature highlights its use in synthesizing azaindole carboxamide inhibitors of nicotinamide N-methyltransferase (NNMT) for the treatment of metabolic and kidney diseases[4].
Biological Mechanism: Overcoming EGFR Resistance
Third-generation EGFR inhibitors (like osimertinib) bind covalently to the C797 residue in the ATP-binding pocket. However, tumors inevitably develop a C797S mutation , replacing the cysteine with a serine, thereby abolishing covalent binding and conferring total resistance[5].
APIs incorporating the 4-methoxypiperidin-3-ol motif are designed as reversible inhibitors. The flexible piperidine ring allows the molecule to adopt a unique spatial conformation that perfectly fits the mutated ATP pocket (L858R/T790M/C797S) while avoiding steric clashes that would otherwise occur with wild-type EGFR[6].
Mechanism of mutant EGFR inhibition by therapies utilizing the piperidine derivative.
Synthetic Methodologies & Workflows
The secondary amine of the piperidine ring is highly nucleophilic, making it an ideal candidate for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling reactions to attach it to core heteroaryl scaffolds (e.g., isoquinolines or pyrimidines)[1][7].
Workflow for the integration of (3R,4R)-rel-4-Methoxypiperidin-3-ol into API scaffolds.
Step-by-Step Protocol: SNAr Functionalization of a Heteroaryl Core
This protocol represents a self-validating system designed to ensure maximum yield and stereochemical preservation during scaffold functionalization.
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Reaction Preparation: In a flame-dried reaction vial, dissolve the heteroaryl chloride/bromide core (1.0 equiv) and (3R,4R)-rel-4-methoxypiperidin-3-ol hydrochloride (1.2 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP).
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Causality: NMP is a highly polar aprotic solvent. It effectively solvates the transition state of the SNAr reaction, accelerating the substitution of sterically hindered halides.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise at room temperature.
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Causality: DIPEA serves a critical dual purpose. First, it free-bases the piperidine hydrochloride salt to generate the active, naked nucleophile. Second, it acts as an acid scavenger to neutralize the HCl byproduct formed during the reaction, preventing the piperidine from re-protonating and stalling the reaction.
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Thermal Activation: Seal the vial under a nitrogen atmosphere and heat the mixture to 110–120 °C for 4–6 hours.
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Causality: Elevated thermal energy is strictly required to overcome the activation energy barrier associated with substituting deactivated heteroaryl halides.
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In-Process Control (Self-Validation): Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Methanol, and analyze via LC-MS.
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Validation Metric: The reaction is deemed complete only when the starting material mass peak (<5% AUC) is entirely replaced by the product mass [M+H]+. Do not proceed to aqueous workup until this conversion is analytically verified to prevent the difficult chromatographic separation of unreacted starting material from the product.
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Workup and Extraction: Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with saturated aqueous NaHCO₃ and brine (3x).
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Causality: Repeated aqueous washes are mandatory to remove the highly polar NMP solvent and residual DIPEA salts, cleanly partitioning the desired coupled intermediate into the organic phase.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA).
Analytical Validation & Quality Control
Because the "rel" designation indicates a racemic mixture of trans enantiomers, downstream pharmaceutical applications often require rigorous chiral resolution to isolate the specific enantiomer (e.g., the pure 3R,4R isomer) required for target binding[4].
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NMR Validation: The relative trans stereochemistry must be validated using ¹H NMR spectroscopy. The coupling constants ( J ) between the protons at the C3 and C4 positions will indicate a diaxial relationship (typically J = 8–11 Hz), confirming that the hydroxyl and methoxy groups are situated in the lower-energy equatorial positions.
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Chiral SFC Validation: Supercritical Fluid Chromatography (SFC) utilizing a chiral stationary phase (e.g., Chiralpak AD-H) is the self-validating standard for determining enantiomeric excess (ee). The API is only released for biological testing once an ee of >99% is confirmed.
References
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Eno, M. S., et al. "Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer." Journal of Medicinal Chemistry, 65(14), 9662–9677 (2022). URL:[Link]
- "Piperidine derivatives as inhibitors of nicotinamide n-methyl transferase (WO2025149628A1)." Google Patents, (2025).
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"Deep mutational scanning reveals EGFR mutations conferring resistance to the 4th-generation EGFR tyrosine kinase inhibitor BLU-945." Nature Communications, 15, 6063 (2024). URL:[Link]
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